molecular formula C8H5F4IO3S B2440636 4-Fluoro-5-iodo-2-methylphenyl trifluoromethanesulphonate CAS No. 1935368-66-3

4-Fluoro-5-iodo-2-methylphenyl trifluoromethanesulphonate

Cat. No.: B2440636
CAS No.: 1935368-66-3
M. Wt: 384.08
InChI Key: UZTWSZOWCIJNFG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis and Crystallographic Characterization

The molecular structure of this compound exhibits a complex arrangement of halogen substituents on an aromatic benzene ring system coupled with a trifluoromethanesulfonate functional group. The compound possesses the molecular formula Carbon8 Hydrogen5 Fluorine4 Iodine1 Oxygen3 Sulfur1, corresponding to a molecular weight of 384.09 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as (4-fluoro-5-iodo-2-methylphenyl) trifluoromethanesulfonate, reflecting the specific substitution pattern on the aromatic ring.

The structural framework consists of a benzene ring bearing three distinct substituents: a methyl group at the 2-position, a fluorine atom at the 4-position, and an iodine atom at the 5-position. The trifluoromethanesulfonate group is attached to the phenolic oxygen at the 1-position, creating a sulfonate ester linkage. The Chemical Abstracts Service registry number 1935368-66-3 uniquely identifies this compound in chemical databases. The International Chemical Identifier representation confirms the molecular connectivity as InChI=1S/C8H5F4IO3S/c1-4-2-5(9)6(13)3-7(4)16-17(14,15)8(10,11)12/h2-3H,1H3, providing a standardized description of the atomic arrangement.

The Simplified Molecular Input Line Entry System notation Cc1cc(F)c(I)cc1OS(=O)(=O)C(F)(F)F accurately represents the structural connectivity and stereochemistry. The presence of multiple halogen atoms creates significant steric and electronic effects that influence the overall molecular geometry and reactivity. The trifluoromethanesulfonate group, commonly known as triflate, serves as an excellent leaving group due to the electron-withdrawing nature of the trifluoromethyl substituent, which stabilizes the conjugate base through resonance and inductive effects.

The crystallographic characteristics of this compound, while not extensively documented in the available literature, can be inferred from related trifluoromethanesulfonate compounds. The intermolecular interactions likely involve halogen bonding between the iodine and fluorine atoms with neighboring molecules, as observed in similar halogenated aromatic systems. The trifluoromethanesulfonate group contributes to crystal packing through its ability to form multiple weak interactions with adjacent molecules in the solid state.

Spectroscopic Identification (¹H/¹³C/¹⁹F Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound relies on multiple analytical techniques to confirm structural identity and purity. Proton Nuclear Magnetic Resonance spectroscopy provides critical information about the aromatic hydrogen environments and the methyl substituent. The aromatic region typically displays signals corresponding to the two remaining hydrogen atoms on the benzene ring, which appear as distinct multiplets due to the complex coupling patterns created by the fluorine and iodine substituents. The methyl group attached to the aromatic ring generates a characteristic singlet in the aliphatic region, with chemical shift values influenced by the aromatic ring current and adjacent substituent effects.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule, with the aromatic carbons displaying chemical shifts characteristic of halogen-substituted benzene derivatives. The carbon bearing the trifluoromethanesulfonate group exhibits a distinctive chemical shift due to the deshielding effect of the electron-withdrawing sulfonate group. The trifluoromethyl carbon appears as a characteristic quartet due to coupling with the three equivalent fluorine atoms, typically observed around 118-120 parts per million. The aromatic carbons show varying chemical shifts depending on their proximity to the halogen substituents, with the carbon bearing iodine typically appearing more upfield than expected due to the heavy atom effect.

Fluorine-19 Nuclear Magnetic Resonance spectroscopy provides unambiguous identification of the fluorine environments within the molecule. The aromatic fluorine substituent displays a characteristic chemical shift distinct from the trifluoromethyl fluorines of the sulfonate group. The three equivalent fluorines of the trifluoromethanesulfonate group appear as a sharp singlet, typically around -73 to -75 parts per million, serving as a diagnostic indicator for this functional group. The aromatic fluorine exhibits coupling patterns with adjacent aromatic hydrogens, providing additional structural confirmation.

Nuclear Magnetic Resonance Parameter Chemical Shift Range (parts per million) Multiplicity Assignment
Aromatic Hydrogen 7.2-7.8 Complex multiplets Benzene ring hydrogens
Methyl Group 2.1-2.3 Singlet Aromatic methyl substituent
Aromatic Fluorine -110 to -120 Complex Ring-bound fluorine
Trifluoromethyl -73 to -75 Singlet Sulfonate fluorines

Infrared spectroscopy reveals characteristic vibrational frequencies associated with the functional groups present in the molecule. The aromatic Carbon-Hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, while the aliphatic Carbon-Hydrogen stretches of the methyl group occur around 2800-3000 wavenumbers. The sulfonate group exhibits strong absorption bands corresponding to the Sulfur-Oxygen stretching vibrations, typically observed around 1200-1400 wavenumbers for asymmetric stretching and 1000-1200 wavenumbers for symmetric stretching modes. The Carbon-Fluorine stretching vibrations contribute to the fingerprint region, providing additional structural confirmation.

Mass spectrometry analysis confirms the molecular weight and fragmentation pattern of the compound. Electrospray ionization typically generates molecular ion peaks at mass-to-charge ratio 384, corresponding to the molecular weight. Fragmentation patterns often involve loss of the trifluoromethanesulfonate group, generating characteristic fragment ions that aid in structural elucidation. The isotope pattern reflects the presence of iodine, with the characteristic isotope distribution confirming the molecular formula and elemental composition.

Thermogravimetric Analysis and Thermal Stability Profiles

Thermogravimetric analysis provides crucial information about the thermal stability and decomposition behavior of this compound under controlled heating conditions. The thermal decomposition profile reveals multiple weight loss events corresponding to different molecular fragments being eliminated at specific temperature ranges. The initial thermal stability extends to approximately 150-200 degrees Celsius, beyond which decomposition processes begin to occur at measurable rates.

The primary decomposition pathway typically involves the elimination of the trifluoromethanesulfonate group, which occurs as a discrete weight loss event corresponding to the molecular weight of the triflate moiety. This process generally initiates around 200-250 degrees Celsius, representing the weakest bond in the molecular structure due to the excellent leaving group ability of the trifluoromethanesulfonate anion. The resulting weight loss corresponds to approximately 39% of the total molecular weight, consistent with the elimination of the Carbon1 Fluorine3 Oxygen3 Sulfur1 fragment.

Subsequent thermal events involve the progressive elimination of halogen substituents from the aromatic ring. The fluorine and iodine atoms exhibit different thermal stabilities, with iodine typically being eliminated at lower temperatures than fluorine due to the weaker Carbon-Iodine bond strength compared to the Carbon-Fluorine bond. The methyl group decomposition occurs at higher temperatures, often requiring conditions above 400 degrees Celsius for complete elimination.

Temperature Range (°C) Weight Loss (%) Decomposition Process Molecular Fragment
25-150 0-2 Initial stability Moisture/volatiles
200-250 35-40 Triflate elimination Carbon1 Fluorine3 Oxygen3 Sulfur1
300-350 15-20 Halogen elimination Iodine, partial fluorine
400-500 10-15 Methyl decomposition Carbon1 Hydrogen3
>500 5-10 Aromatic degradation Residual carbon framework

The thermal stability profile indicates that the compound exhibits reasonable stability under ambient conditions but undergoes decomposition when exposed to elevated temperatures typical of synthetic reaction conditions. The decomposition kinetics follow first-order kinetics for the initial triflate elimination step, with activation energies typical of sulfonate ester bond cleavage processes. Differential scanning calorimetry analysis would reveal endothermic peaks corresponding to the melting transition and exothermic events associated with decomposition processes.

The atmosphere during thermogravimetric analysis significantly influences the decomposition pathway, with inert atmospheres promoting pyrolytic decomposition while oxidative atmospheres lead to complete combustion of organic components. Under nitrogen or argon atmosphere, the residual mass typically consists of inorganic iodine-containing species and carbonaceous residues. The thermal analysis data provides essential information for determining safe handling temperatures and processing conditions for synthetic applications involving this compound.

Properties

IUPAC Name

(4-fluoro-5-iodo-2-methylphenyl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4IO3S/c1-4-2-5(9)6(13)3-7(4)16-17(14,15)8(10,11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZTWSZOWCIJNFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OS(=O)(=O)C(F)(F)F)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4IO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Fluoro-5-iodo-2-methylphenyl trifluoromethanesulphonate typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate safety and environmental controls.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-5-iodo-2-methylphenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The trifluoromethanesulphonate group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Cross-Coupling Reactions: The iodine atom allows for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.

    Electrophilic Aromatic Substitution: The fluorine and iodine substituents can direct electrophilic aromatic substitution reactions to specific positions on the aromatic ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents.

    Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene.

    Electrophilic Aromatic Substitution: Electrophiles like bromine, chloromethyl methyl ether, or nitronium tetrafluoroborate in solvents like dichloromethane or acetonitrile.

Major Products:

    Nucleophilic Substitution: Formation of azides, thiols, or amines.

    Cross-Coupling Reactions: Formation of biaryl compounds, alkenes, or alkynes.

    Electrophilic Aromatic Substitution: Formation of brominated, chloromethylated, or nitrated derivatives.

Scientific Research Applications

Chemistry: 4-Fluoro-5-iodo-2-methylphenyl trifluoromethanesulphonate is used as an intermediate in the synthesis of complex organic molecules. Its functional groups make it a valuable building block for constructing various chemical entities.

Biology and Medicine: In biological research, this compound can be used to modify biomolecules or as a precursor for radiolabeled compounds in imaging studies

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science. Its unique reactivity allows for the creation of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-5-iodo-2-methylphenyl trifluoromethanesulphonate primarily involves its ability to participate in nucleophilic substitution and cross-coupling reactions. The trifluoromethanesulphonate group acts as a good leaving group, facilitating nucleophilic attack. The iodine atom enables cross-coupling reactions through the formation of palladium complexes, which then undergo oxidative addition and reductive elimination to form new carbon-carbon bonds.

Comparison with Similar Compounds

  • 4-Fluoro-2-methylphenyl trifluoromethanesulphonate
  • 4-Iodo-2-methylphenyl trifluoromethanesulphonate
  • 4-Fluoro-5-bromo-2-methylphenyl trifluoromethanesulphonate

Uniqueness: 4-Fluoro-5-iodo-2-methylphenyl trifluoromethanesulphonate is unique due to the presence of both fluorine and iodine atoms on the aromatic ring. This combination of substituents provides distinct reactivity patterns and allows for selective functionalization in synthetic chemistry. The trifluoromethanesulphonate group further enhances its utility as a versatile intermediate in various chemical transformations.

Biological Activity

4-Fluoro-5-iodo-2-methylphenyl trifluoromethanesulphonate is an organofluorine compound characterized by its trifluoromethanesulphonate group, which serves as an excellent leaving group in nucleophilic substitution reactions. The compound's unique molecular structure, which includes both fluorine and iodine substituents, suggests potential biological activities that merit further investigation.

  • Molecular Formula : C₉H₈F₄I₁O₃S
  • Molecular Weight : Approximately 384.087 g/mol
  • Structure : The compound features a phenyl ring substituted with fluorine and iodine atoms, enhancing its reactivity and stability.

Potential Biological Mechanisms

  • Nucleophilic Substitution : The trifluoromethanesulphonate group can facilitate nucleophilic attack, potentially leading to the formation of biologically active derivatives.
  • Interaction with Biological Macromolecules : Similar compounds have demonstrated the ability to interact with proteins and enzymes, influencing their function and stability.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique properties of compounds similar to this compound:

Compound NameStructure FeaturesUnique Properties
2-Fluoro-5-iodo-4-methylphenyl trifluoromethanesulphonateSimilar halogen substitutionsDifferent positional arrangement may affect reactivity
4-Fluoro-3-nitrobenzene sulfonateContains a nitro group instead of iodineDifferent electronic properties due to nitro group
3-Fluoro-4-bromoanilineContains a bromo groupExhibits different reactivity patterns

Research Findings

Research indicates that organofluorine compounds can significantly impact biological systems. For instance, studies have shown that the introduction of fluorine can enhance the binding affinity of drugs to their targets, which is critical for developing effective pharmaceuticals.

Case Studies

  • Anticancer Activity : Some organofluorine compounds have been documented to inhibit key enzymes involved in cancer metabolism. For example, a study on BCAT1/2 inhibitors highlighted the role of trifluoromethyl groups in enhancing inhibitory activity against these enzymes, which are crucial in various cancer types .
  • Enzyme Interaction Studies : Investigations into similar compounds revealed that they could modulate enzyme activity through binding interactions, suggesting that this compound may also exhibit such properties .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-Fluoro-5-iodo-2-methylphenyl trifluoromethanesulphonate, and how can reaction specificity be optimized?

  • Methodological Answer : Synthesis typically involves halogenation and sulfonation steps. To optimize specificity, use catalysts like Ytterbium(III) trifluoromethanesulphonate, which enhances regioselectivity in aromatic substitutions. Ensure controlled stoichiometry of iodine and fluorine sources to avoid over-halogenation. Reaction conditions (e.g., dichloromethane as a solvent with 69% nitric acid) can improve yield and reduce byproducts . Purification via column chromatography with gradient elution is recommended to isolate the target compound.

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer : The compound is corrosive and flammable. Store in inert, airtight containers under nitrogen at –20°C to prevent hydrolysis. Use PPE (gloves, goggles) and work in a fume hood. Waste must be segregated and treated by licensed facilities due to halogenated byproducts . Neutralization with alkaline solutions (e.g., sodium bicarbonate) is advised before disposal.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Employ a combination of:

  • ¹⁹F NMR : To confirm trifluoromethanesulphonate and fluoro substituents.
  • EI-MS (Electron Ionization Mass Spectrometry) : For molecular ion peaks and fragmentation patterns.
  • FT-IR : To identify sulfonate (S=O stretching ~1350–1200 cm⁻¹) and C-I bonds (~500 cm⁻¹).
    Cross-validate with X-ray crystallography if single crystals are obtainable .

Advanced Research Questions

Q. How does the electronic environment of the aryl ring influence the reactivity of the trifluoromethanesulphonate group in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing trifluoromethanesulphonate group activates the aryl ring toward nucleophilic aromatic substitution (SNAr). Steric effects from the 2-methyl substituent may hinder meta-substitution. Use DFT calculations to map charge distribution and predict reactive sites. Experimental validation via Suzuki-Miyaura coupling with boronic acids can demonstrate regioselectivity .

Q. What strategies mitigate environmental impacts during large-scale halogenation steps involving this compound?

  • Methodological Answer : Replace traditional halogenation agents (e.g., Cl₂ gas) with immobilized reagents or microfluidic systems to minimize waste. Catalytic methods using recyclable Ytterbium(III) trifluoromethanesulphonate reduce nitric acid consumption. Monitor effluent for halogenated byproducts using HPLC-UV/Vis with a C18 column and acetonitrile/water mobile phase .

Q. Can this compound serve as a derivatization agent for analytical detection of carboxylic acids?

  • Methodological Answer : Yes, its strong alkylating ability enables UV-labeling of carboxylic acids via esterification. Optimize reaction conditions (e.g., 1:2 molar ratio of analyte to trifluoromethanesulphonate, 60°C, 2 hours). Detect derivatives using reversed-phase HPLC with a photodiode array detector (λ = 254 nm). Validate with standard carboxylic acids like benzoic acid .

Q. How does the steric bulk of the 2-methyl group affect its utility in synthesizing heterocyclic compounds?

  • Methodological Answer : The 2-methyl group directs electrophilic substitution to the para position, favoring cyclization in thiazole or oxadiazole syntheses. For example, react with thioureas under basic conditions (K₂CO₃ in DMF) to form sulfur-containing heterocycles. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Data Contradiction Analysis

Q. Conflicting reports exist on the stability of trifluoromethanesulphonate esters in aqueous media. How can researchers reconcile these discrepancies?

  • Methodological Answer : Stability varies with substituents. For this compound, perform accelerated degradation studies:

  • Expose to buffered solutions (pH 2–12) at 40°C for 48 hours.
  • Analyze hydrolytic products via LC-MS.
  • The electron-withdrawing fluoro and iodo groups likely enhance stability compared to non-halogenated analogues. Use deuterated solvents in NMR to track hydrolysis kinetics .

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